molecular formula C10H13N3O2 B1519941 2-(Piperidin-1-yl)pyrimidine-4-carboxylic acid CAS No. 933731-45-4

2-(Piperidin-1-yl)pyrimidine-4-carboxylic acid

Cat. No. B1519941
M. Wt: 207.23 g/mol
InChI Key: FIPFZKSXFLHCIG-UHFFFAOYSA-N
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Description

The compound “2-(Piperidin-1-yl)pyrimidine-4-carboxylic acid” is a derivative of piperidine, a six-membered heterocyclic organic compound containing one nitrogen atom and five carbon atoms . Piperidine derivatives are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . They are present in more than twenty classes of pharmaceuticals, as well as alkaloids .


Synthesis Analysis

Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction, and their synthesis has long been widespread . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

Scientific Research Applications

Antibacterial Activity

2-(Piperidin-1-yl)pyrimidine derivatives have been explored for their antibacterial properties. For instance, Merugu, Ramesh, and Sreenivasulu (2010) synthesized new compounds using a microwave-assisted method, including 4-phenyl-6-(4-(piperidin-1-yl) substituted phenyl)pyrimidine-2-amine, which exhibited notable antibacterial activity (Merugu, Ramesh, & Sreenivasulu, 2010).

Cancer Treatment Potential

A study on Aurora kinase inhibitors mentioned a compound related to 2-(piperidin-1-yl)pyrimidine-4-carboxylic acid. It demonstrated potential in inhibiting Aurora A, which can be useful for cancer treatment (ロバート ヘンリー,ジェームズ, 2006).

Corrosion Inhibition

The application of piperidine derivatives in corrosion inhibition was studied by Kaya et al. (2016). They investigated the efficiency of these compounds in preventing the corrosion of iron, providing insights into their potential industrial applications (Kaya et al., 2016).

Anti-Angiogenic and DNA Cleavage Activities

Research on novel N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamide derivatives by Kambappa et al. (2017) revealed their potential in inhibiting in vivo angiogenesis and DNA cleavage activities. These findings suggest their applicability as anticancer agents (Kambappa et al., 2017).

Heterocyclic Compound Synthesis

El-Hashash, Rizk, and Ahmed (2012) demonstrated the use of 2-(Piperidin-1-yl)pyrimidine derivatives in the synthesis of various heterocyclic compounds like 2-pyrimidine thione, which have significant applications in organic chemistry (El-Hashash, Rizk, & Ahmed, 2012).

properties

IUPAC Name

2-piperidin-1-ylpyrimidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3O2/c14-9(15)8-4-5-11-10(12-8)13-6-2-1-3-7-13/h4-5H,1-3,6-7H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIPFZKSXFLHCIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=NC=CC(=N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Piperidin-1-yl)pyrimidine-4-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
EV Blyumin, H Neunhoeffer… - Synthetic …, 2007 - Taylor & Francis
A facile synthetic approach to 2‐amino‐5‐halogen‐pyrimidine‐4‐carboxylic acids from 5‐halogen‐2‐methylsulfonylpyrimidine‐4‐carboxylic acid by nucleophilic displacement of the …
Number of citations: 1 www.tandfonline.com

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